

# A Comparative Analysis of RP-1 and Jet A: Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RP-1	
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A deep dive into the characteristics that differentiate the rocket propellant **RP-1** from the widely used commercial jet fuel, Jet A, reveals key distinctions in their physicochemical properties, combustion performance, and thermal stability. These differences, driven by their intended applications, are critical for researchers and professionals in aerospace engineering and fuel development.

This guide provides a comprehensive comparison of **RP-1** and Jet A, summarizing their key properties in a structured format. It also details the experimental protocols used to evaluate their performance, offering a foundational understanding for further research and development in fuel technology.

## Physicochemical Properties: A Tale of Two Kerosenes

While both **RP-1** and Jet A are kerosene-based hydrocarbon fuels, their specifications are tailored for vastly different operational environments. **RP-1**, a highly refined "rocket grade" kerosene, is governed by the stringent military specification MIL-DTL-25576E. In contrast, Jet A, the standard commercial aviation turbine fuel in the United States, adheres to the ASTM D1655 specification.

The most significant distinctions lie in their composition and, consequently, their physical and chemical properties. **RP-1** has much stricter limits on impurities such as sulfur, olefins, and aromatics.[1][2] This high level of refinement is crucial for rocket engine applications to prevent



issues like polymerization and the formation of deposits in the intricate regenerative cooling channels, which could lead to catastrophic engine failure.[3]

The following table provides a quantitative comparison of the key physicochemical properties of **RP-1** and Jet A.

Property	RP-1 (MIL-DTL-25576E)	Jet A (ASTM D1655)
**Density at 15°C ( kg/m ³) **	800 - 820	775 - 840[4]
Flash Point (°C)	> 60	≥ 38[5]
Freezing Point (°C)	≤ -51	≤ -40[5]
Viscosity at -34°C (mm²/s)	≤ 15.0	-
Viscosity at -20°C (mm²/s)	-	≤ 8.0
Net Heat of Combustion (MJ/kg)	~43.5	≥ 42.8[6]
Sulfur Content (mass %)	≤ 0.0020	≤ 0.30
Aromatics Content (vol %)	≤ 5.0	≤ 25.0
Olefins Content (vol %)	≤ 1.0	≤ 5.0

# Performance Under Fire: Combustion and Thermal Stability

The performance of a fuel is ultimately determined by its behavior during combustion. For rocket engines, key performance metrics include specific impulse and thrust, while for jet engines, combustion efficiency and emissions are paramount.

Combustion Performance: **RP-1**, when used with a liquid oxidizer like liquid oxygen (LOX), is formulated to deliver a high specific impulse, a measure of the efficiency of a rocket engine. While direct comparisons with Jet A in a rocket engine are not standard, the higher energy density of **RP-1** due to its greater density can be advantageous.[2]



Thermal Stability: The ability of a fuel to resist degradation at high temperatures is critical for both rocket and jet engines. In rocket engines, the fuel is used as a coolant for the combustion chamber and nozzle, subjecting it to extreme temperatures before it is even burned.[7] Similarly, in jet engines, the fuel is used to cool engine components. The Jet Fuel Thermal Oxidation Test (JFTOT) is a standard method for evaluating the thermal stability of aviation fuels.[8][9][10]

Emissions: The combustion of any hydrocarbon fuel produces emissions, including carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx). Due to its significantly lower sulfur content, **RP-1** combustion results in substantially lower SOx emissions compared to Jet A. The lower aromatic content in **RP-1** also tends to lead to cleaner combustion with less soot formation.

## **Experimental Protocols**

To ensure the reliable and repeatable comparison of fuel properties and performance, standardized experimental protocols are essential.

## **Determination of Net Heat of Combustion**

The net heat of combustion of liquid hydrocarbon fuels is determined using a bomb calorimeter according to the ASTM D240 standard.[5][8][9][10][11]

#### Apparatus:

- Oxygen Bomb Calorimeter
- Sample Cup
- Fuse Wire
- Water Bath
- Temperature Measuring Device (e.g., platinum resistance thermometer)
- Oxygen Supply

## Procedure:



- A precisely weighed sample of the fuel (typically 0.6 to 0.8 g) is placed in the sample cup within the oxygen bomb.
- A fuse wire is attached to the electrodes, with a portion in contact with the fuel sample.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.
- The pressurized bomb is submerged in a known mass of water in the calorimeter's water bath.
- The initial temperature of the water is recorded.
- The fuel is ignited by passing an electric current through the fuse wire.
- The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
- The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system and corrections for the formation of acids from the combustion of sulfur and nitrogen.

## Thermal Stability Testing: Jet Fuel Thermal Oxidation Test (JFTOT)

The thermal stability of **RP-1** and Jet A can be compared using the ASTM D3241 standard test method, also known as the JFTOT.[8][9][10] This test simulates the high-temperature conditions a fuel might experience in an aircraft fuel system.

#### Apparatus:

- · JFTOT Apparatus, which includes:
  - A fuel reservoir
  - A pump to deliver a constant flow of fuel
  - A pre-filter



- A heated tube section
- A test filter
- A differential pressure transducer
- A visual tube rating system

#### Procedure:

- A 450 mL sample of the fuel is placed in the reservoir.
- The fuel is pumped through the apparatus at a constant flow rate of 3.0 mL/min for 2.5 hours.
- The fuel passes through a heated aluminum tube maintained at a specified temperature (e.g., 260°C).
- After the heated tube, the fuel flows through a stainless steel filter.
- The pressure drop across the filter is continuously monitored. An increase in pressure drop indicates the formation of insoluble deposits.
- After the test, the heated tube is visually inspected and rated for deposits using a color standard.
- The thermal stability is assessed based on the final pressure drop across the filter and the visual rating of the tube deposits. A higher pressure drop and a darker tube deposit indicate lower thermal stability.

## **Combustion Performance and Emissions Analysis**

A comprehensive comparison of the combustion performance and emissions of **RP-1** and Jet A can be conducted using a specialized test stand, such as a constant volume combustion chamber or a gas turbine combustor rig.

#### Apparatus:



- Combustion Chamber: A well-instrumented constant volume combustion chamber or a single-can gas turbine combustor.
- Fuel Delivery System: A system capable of accurately metering and delivering the fuel to the combustor.
- Air Supply System: A system to provide a controlled and metered flow of compressed air to the combustor.
- Ignition System: A high-energy spark igniter.
- Instrumentation:
  - Pressure transducers to measure the pressure inside the combustion chamber.
  - Thermocouples to measure gas temperatures at various locations.
  - Thrust measurement system (for performance testing in a rocket or jet engine setup),
    which may include load cells.[4]
  - Fuel and air flow meters.
- Emissions Analyzer: A gas analysis system to measure the concentrations of CO, CO2, NOx, SOx, and unburned hydrocarbons (UHC) in the exhaust gas. This typically involves nondispersive infrared (NDIR) analyzers for CO and CO2, a chemiluminescence analyzer for NOx, and a flame ionization detector (FID) for UHC.

#### Procedure:

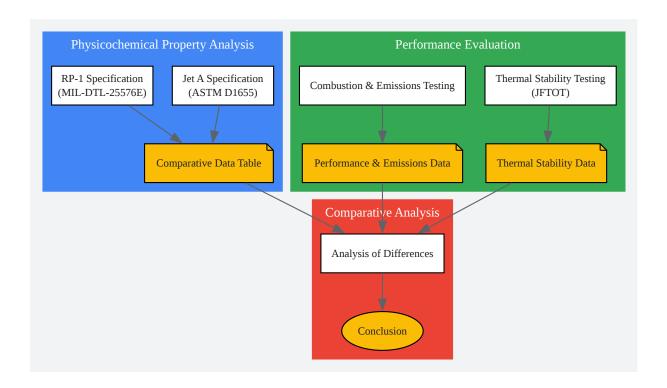
- The combustion chamber is set up with the desired fuel injector and igniter configuration.
- The fuel and air flow rates are set to achieve the desired equivalence ratio.
- The ignition system is activated to initiate combustion.
- Once stable combustion is achieved, the operating parameters (pressure, temperature, flow rates) are recorded.



- For performance testing, the thrust generated is measured by the load cells on the test stand. Specific impulse can then be calculated from the thrust and the propellant mass flow rate.[12][13][14]
- A sample of the exhaust gas is drawn through a heated sample line to the emissions analyzer.
- The concentrations of the different emission species are measured and recorded.
- The procedure is repeated for both RP-1 and Jet A under identical operating conditions to ensure a valid comparison.

## **Logical Workflow for Fuel Comparison**

The process of comparing **RP-1** and Jet A can be visualized as a logical workflow, starting from the fundamental properties and progressing to performance evaluation.



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Caption: Workflow for the comparative study of RP-1 and Jet A.

In conclusion, while both **RP-1** and Jet A are derived from kerosene, their distinct specifications lead to significant differences in their properties and performance. **RP-1**'s high purity makes it an ideal fuel for the demanding environment of rocket engines, where thermal stability and clean combustion are paramount. Jet A, while less refined, is perfectly suited for the operational requirements of commercial jet aircraft, balancing performance with cost-effectiveness. The detailed experimental protocols outlined provide a framework for the continued evaluation and development of these and future advanced liquid fuels.

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 To cite this document: BenchChem. [A Comparative Analysis of RP-1 and Jet A: Properties and Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575958#comparative-study-of-rp-1-and-commercial-jet-fuel-jet-a-properties]

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